tert-Butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate

Description

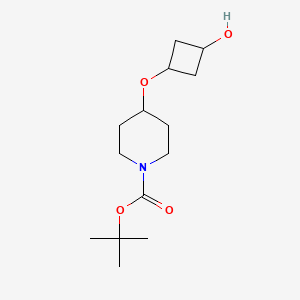

tert-Butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate is a nitrogen-containing bicyclic compound featuring a piperidine core modified with a tert-butyl carbamate (Boc) protecting group and a trans-3-hydroxycyclobutoxy substituent. The Boc group enhances solubility and stability, while the hydroxycyclobutoxy moiety may influence steric and electronic properties, impacting bioavailability and target binding .

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

tert-butyl 4-(3-hydroxycyclobutyl)oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-6-4-11(5-7-15)18-12-8-10(16)9-12/h10-12,16H,4-9H2,1-3H3 |

InChI Key |

YLYFOJGENFVERA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base like sodium hydride.

Attachment of the Cyclobutoxy Group: The cyclobutoxy group is attached through an etherification reaction, where a cyclobutanol derivative reacts with the piperidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring or the cyclobutoxy group.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Overview

Tert-butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features contribute to its biological activity, making it a subject of interest in various research fields.

The compound has shown promise in several biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics allow for interactions with various biological targets, including receptors and enzymes involved in disease processes.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For instance, related piperidine derivatives have shown cytotoxic effects against specific cancer types, suggesting a potential role for this compound in cancer therapy.

Immunomodulatory Effects

The compound may also possess immunomodulatory properties. Studies have suggested that piperidine derivatives can enhance immune responses, particularly through the modulation of immune checkpoints such as PD-1/PD-L1 pathways. This indicates potential applications in immunotherapy for cancer treatment, where restoring immune function is crucial.

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activity of piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, highlighting its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from studies on similar piperidine compounds and underscores its potential as a therapeutic agent.

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; cytotoxic effects observed in vitro |

| Immunomodulatory Effects | Enhances immune cell activity; potential PD-L1 inhibition |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The hydroxycyclobutoxy group introduces a rigid, oxygenated ring, contrasting with flexible alkyl chains (e.g., 3-hydroxypropyl or 4-methylpentyl) or aromatic systems (pyridinyl). This rigidity may reduce conformational flexibility, affecting binding to biological targets .

- Bioavailability : tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, likely due to its moderate hydrophilicity (TPSA = 55.8 Ų) . In contrast, pyridinyl-containing analogs (e.g., ) may show lower BBB penetration due to increased polarity.

Insights :

Trends :

- Hydrophilicity: Pyridinyl and amino groups increase topological polar surface area (TPSA), reducing BBB penetration .

- Hydroxycyclobutoxy Impact : The target compound’s TPSA is expected to be ~70–80 Ų, balancing moderate solubility and membrane permeability.

Biological Activity

tert-Butyl 4-(trans-3-hydroxycyclobutoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a piperidine ring, a tert-butyl ester, and a cyclobutoxy moiety, which are critical for its biological activity.

Pharmacological Properties

Research indicates that compounds with piperidine structures often exhibit various pharmacological activities, including:

- Antidepressant Effects : Some piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Certain piperidine-based compounds have been studied for their potential as analgesics, targeting opioid receptors.

- Antimicrobial Activity : There is evidence suggesting that modifications in the piperidine structure can enhance antimicrobial efficacy against various pathogens.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

- Hydroxyl Group : The presence of the hydroxyl group at the trans position of the cyclobutane enhances interaction with biological targets, potentially increasing affinity and selectivity.

- Tert-butyl Ester : This moiety may improve lipophilicity, facilitating better membrane permeability and bioavailability.

Case Studies

- Antidepressant Activity :

- Analgesic Effects :

- Antimicrobial Testing :

Data Table

The following table summarizes key studies related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.